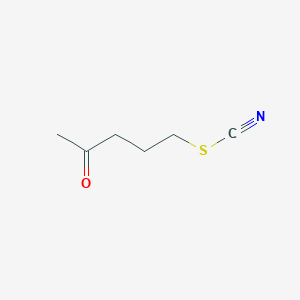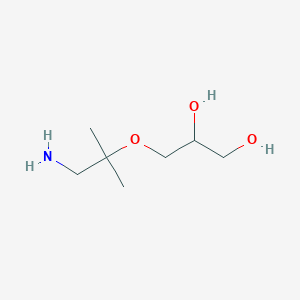
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol, commonly known as AMPPD, is a chemical compound used in scientific research as a substrate for detecting alkaline phosphatase activity. AMPPD is a colorless and water-soluble compound that emits light when it reacts with alkaline phosphatase enzymes, making it a useful tool in various biochemical assays.
Wirkmechanismus
When AMPPD reacts with alkaline phosphatase enzymes, it undergoes a hydrolysis reaction that results in the release of 4-methoxy-2-nitrophenol and the emission of light. The emitted light can be detected using a luminometer, providing a quantitative measure of alkaline phosphatase activity.
Biochemische Und Physiologische Effekte
AMPPD does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPPD as a substrate for alkaline phosphatase detection is its high sensitivity and low background signal. This makes it a useful tool for detecting low levels of alkaline phosphatase activity in biological samples. However, one of the limitations of using AMPPD is its relatively short half-life, which means that it must be used immediately after preparation.
Zukünftige Richtungen
There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting alkaline phosphatase activity in clinical samples. Another potential direction is in the development of new fluorescent probes that can be used to detect other types of enzymes or biological molecules. Additionally, there is potential for the use of AMPPD in the development of new therapeutic agents that target alkaline phosphatase activity in disease states.
Synthesemethoden
AMPPD can be synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with isobutylene oxide and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form AMPPD.
Wissenschaftliche Forschungsanwendungen
AMPPD is commonly used in scientific research as a substrate for detecting alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is present in various tissues and is involved in many biological processes. The detection of alkaline phosphatase activity is important in various fields of research, including biochemistry, cell biology, and molecular biology.
Eigenschaften
CAS-Nummer |
152399-01-4 |
|---|---|
Produktname |
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
Molekularformel |
C7H17NO3 |
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
3-(1-amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C7H17NO3/c1-7(2,5-8)11-4-6(10)3-9/h6,9-10H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
QIOYXVDPGZVDOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)OCC(CO)O |
Kanonische SMILES |
CC(C)(CN)OCC(CO)O |
Synonyme |
1,2-Propanediol, 3-(2-amino-1,1-dimethylethoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



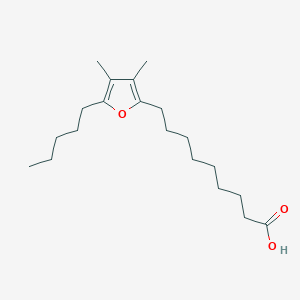

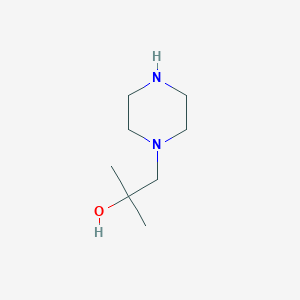

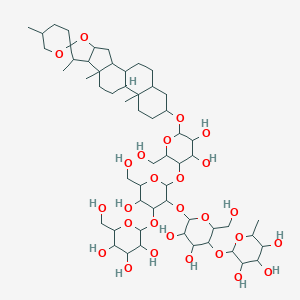
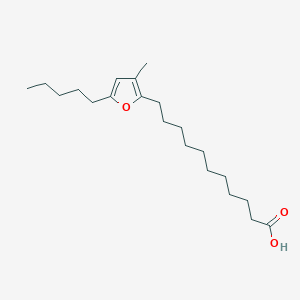
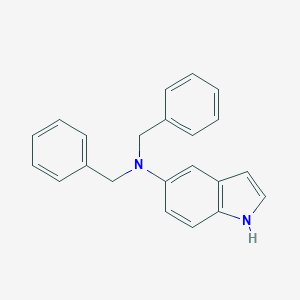

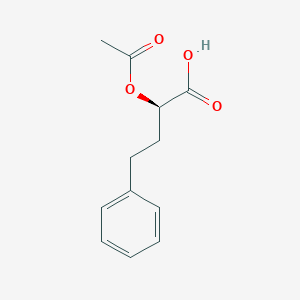

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
